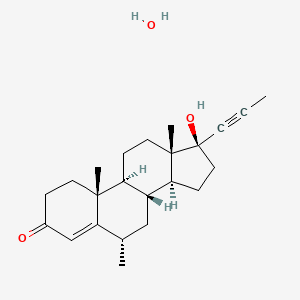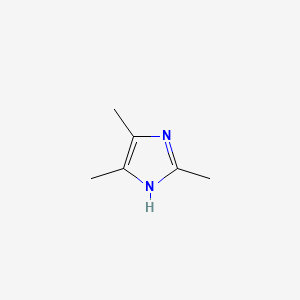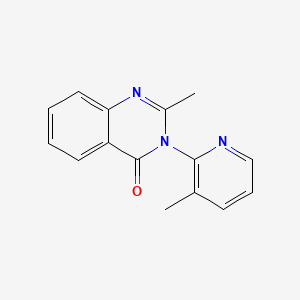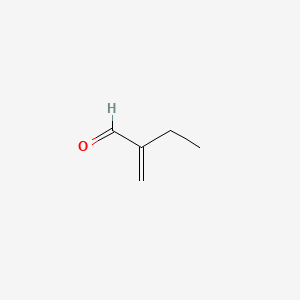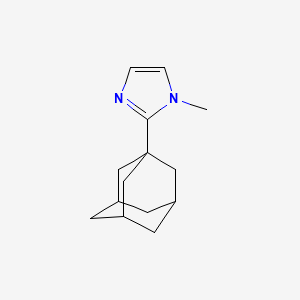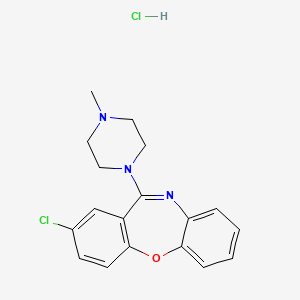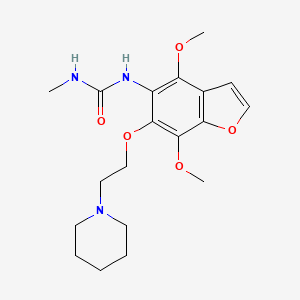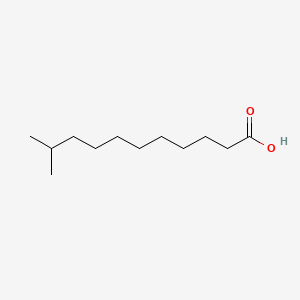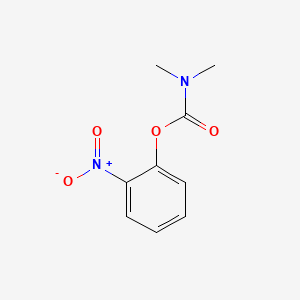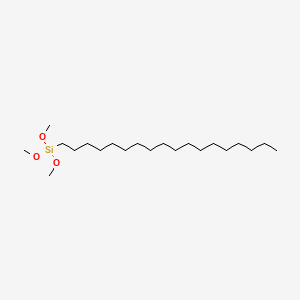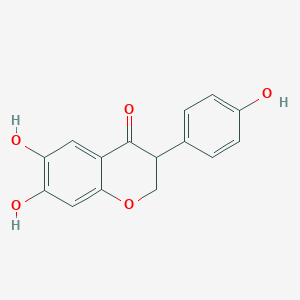
6-Hydroxydihydrodaidzein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxydihydrodaidzein, also known as 4'67-trihydroxyisoflavanone, belongs to the class of organic compounds known as isoflavanones. These are polycyclic compounds containing an isoflavan skeleton which bears a ketone at position C4. 6-Hydroxydihydrodaidzein is considered to be a practically insoluble (in water) and relatively neutral molecule. 6-Hydroxydihydrodaidzein has been primarily detected in urine. Within the cell, 6-hydroxydihydrodaidzein is primarily located in the cytoplasm.
Scientific Research Applications
Enhancing Adipocyte Differentiation and Glucose Uptake
6-Hydroxydihydrodaidzein (6-HD) has been found to enhance adipocyte differentiation and insulin-stimulated glucose uptake in 3T3-L1 cells. This process is facilitated through increased expression of peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhanced binding protein alpha (C/EBPα), as well as the facilitation of glucose transporter type 4 (GLUT4) protein translocation to cell membranes. This suggests 6-HD's potential in managing diabetes (Li Chen, Qun-yi Li, Xiaojin Shi, Shi-Long Mao, Yong-Li Du, 2013).
Antioxidative Properties in Fermented Soybean Products
6-Hydroxydaidzein (6-OHD) has been identified as a potent antioxidative component in fermented soybean foods. Along with other o-dihydroxyisoflavones, 6-OHD contributes to the protection against oxidative deterioration during the processing of these products (H. Esaki, S. Kawakishi, Y. Morimitsu, T. Osawa, 1999).
Potential in Parkinson's Disease Models
6-Hydroxydopamine (6-OHDA) has been widely used in Parkinson's disease models. Studies have shown that pretreatment with nerve growth factor (NGF) can inhibit apoptosis and necrosis induced by 6-OHDA, suggesting a potential protective mechanism against Parkinsonian neurodegeneration (E. Kavanagh, John Loughlin, Kate Reed Herbert, P. Dockery, Afshin Samali, K. Doyle, A. Gorman, 2006).
Neuroprotective Effects Against Dopaminergic Cell Death
6-OHDA-induced apoptosis is mediated via extracellular auto-oxidation and caspase 3-dependent activation of protein kinase Cδ. This insight is crucial in understanding the cellular mechanism of 6-OHDA-induced neurodegeneration, often utilized in experimental models for Parkinson disease (Katharine Hanrott, Louise Gudmunsen, M. O'Neill, S. Wonnacott, 2006).
Biochemical Applications in Microbial Systems
6-Hydroxynicotinate 3-monooxygenase, a membrane-bound enzyme from Pseudomonas fluorescens TN5, catalyzes the oxidative decarboxylation of 6-hydroxynicotinate. The enzyme is used in synthesizing 2,5-dihydroxypyridine, a precursor for the chemical synthesis of 5-aminolevulinic acid, which finds applications in plant growth hormones, herbicides, and cancer therapy (H. Nakano, M. Wieser, B. Hurh, T. Kawai, T. Yoshida, T. Yamane, T. Nagasawa, 1999).
Effects on GABA(A) Receptor Subtype Selectivity
6-Hydroxyflavone (6HF) has shown to partially potentiate GABA-induced currents in cortical neurons, displaying significant preference for alpha(2)- and alpha(3)-containing subtypes over alpha(1)- and alpha(5)-containing subtypes. This indicates potential as a drug candidate for the treatment of anxiety-like disorders (Lihuan Ren, Feng Wang, Zhiwen Xu, W. Chan, Cunyou Zhao, H. Xue, 2010).
Role in Biotransformation Processes
The compound has been used in the development of genetically modified microorganisms for the biotransformation of daidzein, a major soy isoflavone, through gene cloning of cytochrome P450 enzyme systems (Kwon‐Young Choi, Eunok Jung, Hyungdon Yun, Yung-Hun Yang, Byung-gee Kim, 2014).
properties
CAS RN |
94105-87-0 |
|---|---|
Product Name |
6-Hydroxydihydrodaidzein |
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
6,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)11-7-20-14-6-13(18)12(17)5-10(14)15(11)19/h1-6,11,16-18H,7H2 |
InChI Key |
ZAIJTQZQMCNJHG-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C2=CC(=C(C=C2O1)O)O)C3=CC=C(C=C3)O |
Canonical SMILES |
C1C(C(=O)C2=CC(=C(C=C2O1)O)O)C3=CC=C(C=C3)O |
synonyms |
6,7,4'-trihydroxyisoflavanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



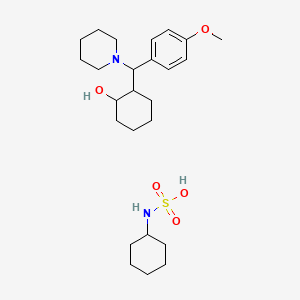
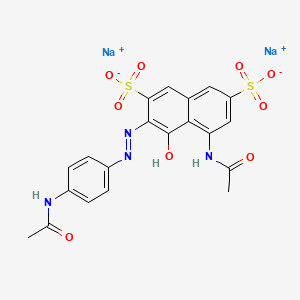
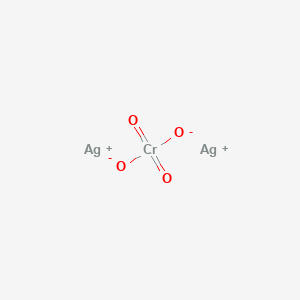
![3-Bicyclo[3.2.1]octanyl 3-hydroxy-2-phenyl-propanoate](/img/structure/B1207787.png)
